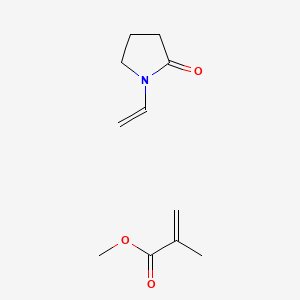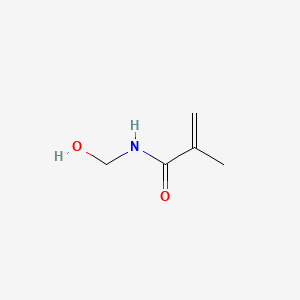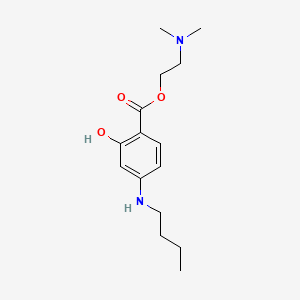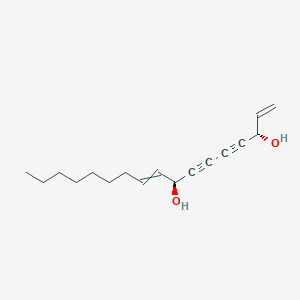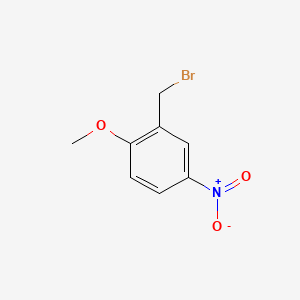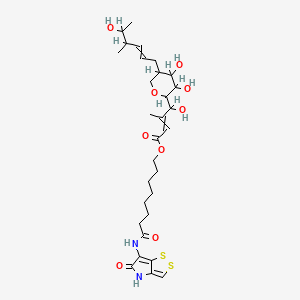
Ácido 3-(2-hidroxifenil)propanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido melilótico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido melilótico involucra su interacción con varios objetivos moleculares y vías. Se sabe que inhibe la actividad de ciertas enzimas involucradas en los procesos inflamatorios, lo que reduce la inflamación . Además, el ácido melilótico exhibe actividad antioxidante al eliminar los radicales libres y proteger las células del daño oxidativo .
Análisis Bioquímico
Biochemical Properties
3-(2-Hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of catechin stereoisomers. It serves as a growth substrate for various strains of Escherichia coli and is involved in the microbial metabolism of catechins . This compound interacts with several enzymes and proteins, including those involved in the degradation of xenobiotic compounds. For instance, it is metabolized by human, bacterial, and fungal enzymes, highlighting its role as a xenobiotic metabolite .
Cellular Effects
3-(2-Hydroxyphenyl)propanoic acid has been shown to influence various cellular processes. It exhibits cytotoxic effects on liver cells, including THLE-2 and HEP-G2 cells, in a dose-dependent manner . This compound also affects cellular lipid metabolism by reducing lipid accumulation and inhibiting foam cell formation. It promotes cholesterol efflux in macrophages by up-regulating the expression of ATP-binding cassette transporters .
Molecular Mechanism
The molecular mechanism of 3-(2-Hydroxyphenyl)propanoic acid involves its interaction with various biomolecules. It acts as a Bronsted acid, capable of donating a proton to acceptor molecules . This compound also participates in enzyme-catalyzed reactions, where it can be either a substrate or a product. Its role as a microbial metabolite of catechins suggests that it may influence the activity of enzymes involved in catechin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Hydroxyphenyl)propanoic acid have been observed to change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of microbial metabolism .
Dosage Effects in Animal Models
The effects of 3-(2-Hydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as promoting cholesterol efflux and reducing lipid accumulation. At higher doses, it can cause cytotoxic effects and may lead to adverse outcomes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
3-(2-Hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a significant metabolite in the microbial metabolism of catechins and is processed by various enzymes in bacteria, fungi, and humans . This compound can influence metabolic flux and alter the levels of other metabolites, particularly those involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-Hydroxyphenyl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-(2-Hydroxyphenyl)propanoic acid is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function within the cell.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido melilótico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la biotransformación de la cumarina utilizando reducción microbiana. En este proceso, la cumarina se convierte en ácido melilótico mediante la acción microbiana, a menudo utilizando cepas específicas de levadura u hongos . Otro método implica la reducción química del ácido o-cumarico a ácido melilótico utilizando agentes reductores como el borohidruro de sodio .
Métodos de Producción Industrial
La producción industrial de ácido melilótico generalmente implica el método de reducción microbiana debido a su eficiencia y rentabilidad. El proceso implica el cultivo de cepas microbianas específicas en un entorno controlado, seguido de la extracción y purificación del ácido melilótico del caldo de fermentación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido melilótico experimenta varias reacciones químicas, que incluyen:
Oxidación: El ácido melilótico se puede oxidar para formar dihidrocumalina en presencia de agentes oxidantes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Se pueden utilizar varios reactivos para reacciones de sustitución, incluidos agentes halogenantes y nucleófilos.
Principales Productos Formados
Oxidación: Dihidrocumalina.
Reducción: Dependiendo del agente reductor, los productos pueden incluir diferentes derivados hidroxilados.
Sustitución: Ácidos fenilpropanoicos sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido o-Cumarico: Otro precursor que se puede reducir para formar ácido melilótico.
Dihidrocumalina: Un producto de la oxidación del ácido melilótico, utilizado en la industria del sabor.
Singularidad
El ácido melilótico es único debido a su doble función como precursor y producto en varias reacciones químicas. Su capacidad de sufrir varios tipos de reacciones, incluida la oxidación, la reducción y la sustitución, lo convierte en un compuesto versátil en la química sintética. Además, su ocurrencia natural y sus potenciales propiedades terapéuticas mejoran aún más su importancia en la investigación científica .
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDUOMQLFKVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075421 | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-78-3 | |
| Record name | Melilotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melilotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 83 °C | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3-(2-Hydroxyphenyl)propanoic acid make it a versatile ligand in coordination chemistry?
A: 3-(2-Hydroxyphenyl)propanoic acid possesses two key functional groups that contribute to its coordination ability: a carboxylate group (-COOH) and a hydroxyl group (-OH) on the phenyl ring. [] These groups can act as electron donors, readily forming coordination bonds with metal ions. This versatility allows the creation of diverse metal-organic frameworks with potential applications in catalysis, luminescence, and material science. [, , , ]
Q2: How does 3-(2-Hydroxyphenyl)propanoic acid contribute to the luminescent properties of lanthanide complexes?
A: Studies have shown that incorporating 3-(2-Hydroxyphenyl)propanoic acid as a ligand in lanthanide complexes can lead to interesting luminescent properties. [, ] While the exact mechanism is still under investigation, it is believed that the ligand's aromatic ring system and its ability to efficiently transfer energy to the lanthanide ion contribute to the observed luminescence. These findings suggest potential applications in areas like fluorescent probes and sensors.
Q3: What are the potential pharmacological applications of 3-(2-Hydroxyphenyl)propanoic acid derivatives?
A: Research indicates that derivatives of 3-(2-Hydroxyphenyl)propanoic acid, such as those containing a phthalimido group, exhibit promising biological activities. [] Specifically, organotin(IV) complexes incorporating these derivatives have shown potential as hypoglycemic agents in studies using alloxan-induced diabetic rabbits. [] Further research is necessary to fully elucidate their mechanism of action and therapeutic potential.
Q4: How has 3-(2-Hydroxyphenyl)propanoic acid been investigated in the context of HIV research?
A: Interestingly, marine organisms like Theonella species produce a diverse array of bioactive compounds. One study isolated a new sulfated cyclic depsipeptide, named mutremdamide A, which features a rare 2-amino-3-(2-hydroxyphenyl)propanoic acid unit. [] While mutremdamide A itself did not display significant activity against HIV-1, other related compounds isolated in the same study, the koshikamides, showed promising inhibitory effects on HIV-1 entry. [] This highlights the potential of exploring natural products containing 3-(2-Hydroxyphenyl)propanoic acid and similar structural motifs for antiviral drug discovery.
Q5: What are the implications of the structural diversity of complexes formed by 3-(2-Hydroxyphenyl)propanoic acid?
A: The flexible nature of 3-(2-Hydroxyphenyl)propanoic acid enables it to adopt different conformations and coordinate with metal ions in various ways. [] This results in a diverse range of supramolecular architectures, from dimers to 2D sheets and networks. [, ] This structural diversity opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage, separation, and sensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)



![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)


